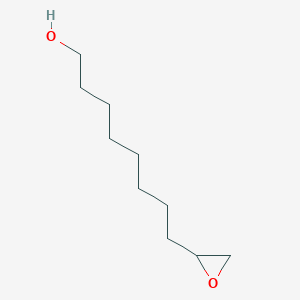![molecular formula C13H21N3O2 B6644698 [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644698.png)
[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol, also known as ETP-46321, is a novel small molecule that has been developed for potential therapeutic use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing further investigation for its mechanism of action and potential application in cancer therapy.
作用机制
The mechanism of action of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol is not fully understood, but it is believed to target several key pathways involved in cancer cell growth and survival. One of the main targets of this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.
Biochemical and Physiological Effects:
[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol has several biochemical and physiological effects that contribute to its potential therapeutic efficacy. This compound has been shown to induce G1 cell cycle arrest, which prevents cancer cells from entering the cell division phase. [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol has also been shown to inhibit DNA synthesis and repair, leading to increased DNA damage and cell death.
实验室实验的优点和局限性
One of the main advantages of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol for lab experiments is its high potency and specificity for cancer cells. This compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol is its relatively complex synthesis method, which may limit its availability for widespread use in research.
未来方向
There are several future directions for the research and development of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol. One potential area of investigation is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy. Another potential direction is the development of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol as a targeted therapy for specific types of cancer, based on the molecular characteristics of the tumor. Additionally, further studies are needed to fully understand the mechanism of action of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol and its potential side effects and toxicity in humans.
合成方法
The synthesis of [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the formation of a pyrimidine ring, which is then coupled with a morpholine ring to form the core structure of the molecule. The final step involves the addition of a hydroxyl group to the molecule, which enhances its solubility and bioavailability.
科学研究应用
[4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol has been extensively studied for its potential application in cancer therapy. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast and lung cancer models. [4-(6-Ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol has also been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer cell death.
属性
IUPAC Name |
[4-(6-ethyl-2-methylpyrimidin-4-yl)-6-methylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-4-11-5-13(15-10(3)14-11)16-6-9(2)18-12(7-16)8-17/h5,9,12,17H,4,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKERERULCXLPGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CC(OC(C2)CO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-3-[(6-methylsulfonylpyridin-3-yl)amino]-3-oxopropanoic acid](/img/structure/B6644618.png)

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)


![3-[(2-Chloro-5-fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644649.png)
![N-[(3-bromophenyl)methyl]-1-(3-methylpyrazin-2-yl)ethanamine](/img/structure/B6644657.png)


![3-[Bis(prop-2-enyl)sulfamoyl]-4-methylthiophene-2-carboxylic acid](/img/structure/B6644675.png)
![[4-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)-6-methylmorpholin-2-yl]methanol](/img/structure/B6644686.png)
![4-[(2-Fluoro-4-methoxyphenyl)methyl]morpholine-3-carboxylic acid](/img/structure/B6644693.png)

